N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine
Descripción
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a quinazoline core, substituted with a methoxybenzyl group and a methylsulfanyl group
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylsulfanylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-15-10-6-3-7-12(15)11-18-16-13-8-4-5-9-14(13)19-17(20-16)22-2/h3-10H,11H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLABXRUJBMQPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the quinazoline core.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions, where a suitable thiol reagent reacts with the quinazoline core.
Industrial Production Methods
Industrial production of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the 2-Methylsulfanyl Position
The methylsulfanyl (–SMe) group at position 2 is susceptible to nucleophilic displacement. For example:
-
Replacement with amines : Under copper catalysis, 2-methylsulfanyl quinazolines undergo substitution with primary or secondary amines to yield 2-amino derivatives .
-
Halogenation : Reaction with N-halosuccinimide (e.g., NCS or NBS) in polar solvents replaces –SMe with –Cl or –Br .
Example Reaction Table :
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Methylpiperazine | Cu(OAc)₂, Et₃N, DMF, 80°C | 2-(N-Methylpiperazinyl) analog | 72 | |
| NCS | CH₃CN, reflux | 2-Chloro derivative | 85 |
Oxidation of the Methylsulfanyl Group
The –SMe group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:
Key Data :
Functionalization of the Methoxybenzyl Group
The 2-methoxybenzyl (–CH₂C₆H₄-2-OCH₃) substituent undergoes:
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl .
-
Electrophilic Aromatic Substitution : Nitration or halogenation occurs at the benzyl ring’s para position due to methoxy’s directing effect .
Example Reaction :
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | N-(2-Hydroxybenzyl) analog | 88 | |
| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitrobenzyl derivative | 65 |
Ring Modification via Cyclocondensation
The quinazolinamine core participates in cycloaddition or ring-expansion reactions:
-
With Aldehydes : Acid-catalyzed condensation forms fused pyrimidine derivatives .
-
Microwave-Assisted Cyclization : Forms tricyclic structures with dienophiles .
Representative Conditions :
Biological Derivatization
Though beyond pure chemical reactions, the compound’s methylsulfanyl and methoxy groups are sites for prodrug design:
-
S-Oxidation to Sulfone : Enhances solubility and bioavailability .
-
Methoxy-to-Hydroxy Conversion : Facilitates conjugation with targeting moieties .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The methylsulfanyl group resists hydrolysis below 100°C, but prolonged heating in HCl/EtOH cleaves the quinazoline ring .
-
Base Stability : The compound remains intact in NaOH (1M, rt), but –SMe may oxidize in strongly basic, oxidative conditions .
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions modify the quinazoline core:
Aplicaciones Científicas De Investigación
Anticancer Applications
Quinazoline derivatives, including N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine, have shown significant promise in cancer treatment. The compound's structure allows it to inhibit specific kinases involved in cancer cell proliferation and survival.
Case Studies
- In Vitro Studies : A study evaluated the anti-proliferative activity of various quinazoline derivatives against nine cancer cell lines, demonstrating that some compounds exhibited remarkable potency against multiple types of cancer cells .
- Clinical Relevance : Quinazoline-based drugs like Gefitinib and Vandetanib are already approved for clinical use in treating non-small-cell lung cancer (NSCLC), showcasing the clinical significance of this compound class .
Antimicrobial Properties
Recent research has highlighted the antimicrobial efficacy of quinazoline derivatives, including N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine, against multi-drug resistant bacterial strains.
Case Studies
- Activity Against MRSA : In a study focusing on methicillin-resistant Staphylococcus aureus (MRSA), specific quinazoline derivatives demonstrated strong antibacterial activity with low cytotoxicity towards human cells .
- Broad-Spectrum Efficacy : Another research effort showed that optimized quinazoline compounds were effective against Acinetobacter baumannii, a notorious pathogen known for its resistance to multiple antibiotics .
Summary of Biological Activities
The following table summarizes the biological activities associated with N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine and related quinazoline compounds:
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The methoxybenzyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-4-quinazolinamine: Lacks the methylsulfanyl group, which may result in different biological activities.
2-(methylsulfanyl)-4-quinazolinamine: Lacks the methoxybenzyl group, which may affect its binding affinity and specificity.
N-(2-methoxybenzyl)-2-(methylsulfanyl)-quinazoline: Lacks the amine group, which may influence its reactivity and biological properties.
The presence of both the methoxybenzyl and methylsulfanyl groups in N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine makes it unique, as these groups can synergistically enhance its chemical and biological properties.
Actividad Biológica
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a compound of interest due to its potential pharmacological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationships (SAR), case studies, and detailed research findings.
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinazoline derivatives has been extensively studied, revealing that modifications to the quinazoline core can significantly influence biological activity. For instance, the introduction of different substituents at various positions on the quinazoline ring can enhance potency against specific targets such as c-Met and VEGFR-2, which are crucial in cancer progression.
Table 1: Structure-Activity Relationship of Quinazoline Derivatives
| Compound | Substituent | Activity Type | IC50 (µM) |
|---|---|---|---|
| 4b | -OCH3 | c-Met Inhibition | 0.5 |
| 4e | -CH3 | VEGFR-2 Inhibition | 0.7 |
| N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine | -OCH3, -S(CH3) | Antimicrobial | TBD |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study focusing on various synthesized compounds demonstrated that modifications such as the addition of methylsulfanyl groups can enhance their efficacy against Mycobacterium tuberculosis. The compound N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine was evaluated for its ability to inhibit cytochrome bd oxidase, a vital enzyme for bacterial energy metabolism.
Case Study: Inhibition of Mycobacterium tuberculosis
In a recent study, N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine was tested against Mycobacterium tuberculosis strains. The results showed promising inhibitory effects with an IC50 value indicating effective concentration levels required for activity. The compound's mechanism was linked to its ability to disrupt ATP homeostasis within the bacteria, making it a potential candidate for further development as an anti-tuberculosis agent .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored. Compounds similar to N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer cells. The dual inhibition of c-Met and VEGFR-2 by related compounds resulted in reduced cell proliferation and induced apoptosis.
Table 2: Anticancer Activity of Related Quinazoline Compounds
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b | HCT-116 | 1.0 | c-Met/VEGFR-2 inhibition |
| 4e | HCT-116 | 1.5 | Apoptosis induction |
| N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine | Various | TBD | TBD |
Q & A
Q. What computational tools predict physicochemical properties relevant to drug-likeness?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
